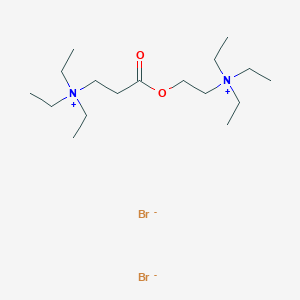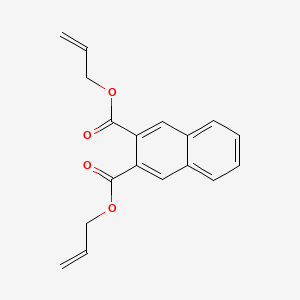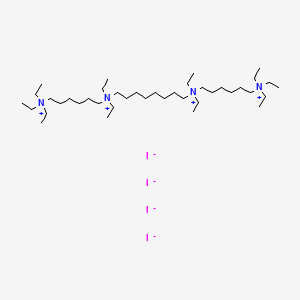
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ethyl groups and ammonium ions, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide typically involves the reaction of triethylamine with ethyl iodide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{N(CH}_2\text{CH}_3\text{)}_3 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{N(CH}_2\text{CH}_3\text{)}_4^+ \text{I}^- ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism by which 7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide exerts its effects involves interactions with specific molecular targets. The compound is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These interactions lead to various physiological effects, including vasodilation and inhibition of certain cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar structural features.
Tetramethylammonium hydroxide: Another quaternary ammonium compound with different functional groups.
Uniqueness
7,7,16,16-Tetraethyl-7,16-diazoniadocosylenebis(triethylammonium) tetraiodide is unique due to its specific arrangement of ethyl groups and ammonium ions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
77967-20-5 |
|---|---|
Fórmula molecular |
C40H90I4N4 |
Peso molecular |
1134.8 g/mol |
Nombre IUPAC |
8-[diethyl-[6-(triethylazaniumyl)hexyl]azaniumyl]octyl-diethyl-[6-(triethylazaniumyl)hexyl]azanium;tetraiodide |
InChI |
InChI=1S/C40H90N4.4HI/c1-11-41(12-2,13-3)35-29-25-27-33-39-43(17-7,18-8)37-31-23-21-22-24-32-38-44(19-9,20-10)40-34-28-26-30-36-42(14-4,15-5)16-6;;;;/h11-40H2,1-10H3;4*1H/q+4;;;;/p-4 |
Clave InChI |
FYBZXRCZUOMVNQ-UHFFFAOYSA-J |
SMILES canónico |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CCCCCCCC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[I-].[I-].[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


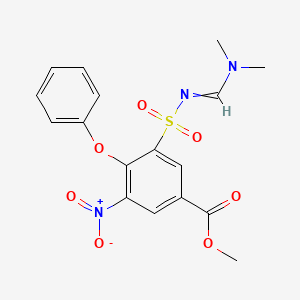
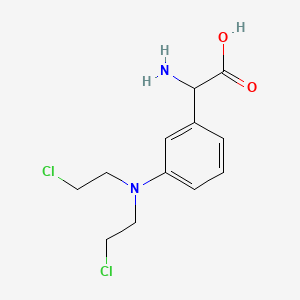
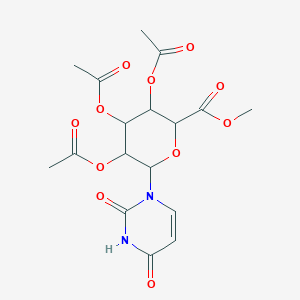


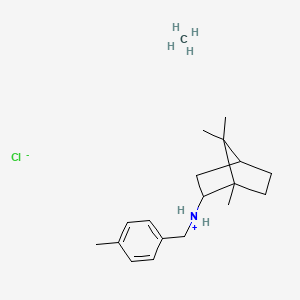
![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
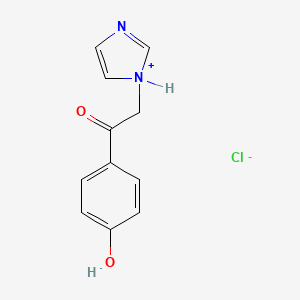
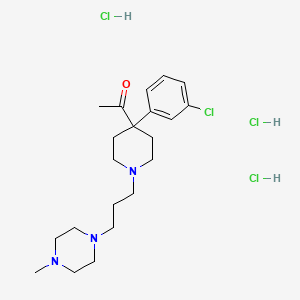

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)
